2-(4-ethylphenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide
Description
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-2-17-3-7-19(8-4-17)31-15-22(27)25-23-24-21(16-32-23)18-5-9-20(10-6-18)33(28,29)26-11-13-30-14-12-26/h3-10,16H,2,11-15H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTWMUPCORMRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenyl halide.
Introduction of the Thiazole Ring: The 4-ethylphenyl halide is then reacted with a thiazole derivative under suitable conditions to introduce the thiazole ring.
Formation of the Morpholin-4-ylsulfonyl Intermediate: Separately, morpholine is reacted with a sulfonyl chloride to form the morpholin-4-ylsulfonyl intermediate.
Coupling Reaction: The final step involves the coupling of the thiazole intermediate with the morpholin-4-ylsulfonyl intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-ethylphenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Scaffolds
The compound shares structural similarities with several synthesized thiazole derivatives (Table 1). Key analogues include:
Key Observations :
- Compared to 5i (anti-COVID-19 agent), the 4-ethylphenoxy group replaces a phenylamino moiety, which may alter binding kinetics and off-target effects .
- Unlike PZ-39 , which integrates a triazine ring, the target compound retains a classical thiazole scaffold, likely favoring kinase inhibition over ABCG2 modulation .
Biological Activity
The compound 2-(4-ethylphenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview of its effects, mechanisms, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thiazole ring, a morpholine sulfonamide moiety, and an ethylphenoxy group. Its molecular formula is CHNOS, with a molecular weight of approximately 372.48 g/mol.
Anticonvulsant Activity
Research indicates that derivatives of acetamides similar to This compound have shown significant anticonvulsant activity. For instance, studies on related compounds demonstrated efficacy in animal models for epilepsy, particularly through maximal electroshock (MES) tests and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) highlighted the importance of specific moieties for enhancing anticonvulsant properties .
The proposed mechanism involves modulation of neuronal voltage-sensitive sodium channels, which are crucial in the propagation of action potentials in neurons. The morpholine and thiazole components may enhance binding affinity to these channels, leading to reduced excitability in neuronal tissues .
Hepatoprotective Effects
Additionally, compounds with similar structural frameworks have been investigated for hepatoprotective properties. Specifically, some studies suggest that such compounds can aid in liver regeneration and protect against liver failure by enhancing the function of hepatocytes . This suggests a broader therapeutic potential beyond neurological applications.
Case Studies
- Anticonvulsant Efficacy : In a study involving various N-phenylacetamide derivatives, it was found that certain modifications led to enhanced activity against seizures induced by MES and PTZ. The most potent derivatives exhibited protective effects at doses as low as 100 mg/kg .
- Hepatoprotective Studies : A patent describes the use of compounds similar to This compound for liver regeneration therapies. The compound's ability to support hepatocyte function was emphasized as a significant finding .
Summary of Biological Activity
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction kinetics ().
- Catalyst use : Triethylamine or Na₂CO₃ as bases improve sulfonylation yields ().
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like acetylations ().
Which spectroscopic techniques are most effective for confirming the molecular structure?
Basic
Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., morpholine-sulfonyl peaks at δ 3.3–3.5 ppm in CDCl₃) ().
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) ().
- Mass spectrometry (ESI/APCI+) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns ().
Validation : Cross-referencing experimental data with computational predictions (e.g., PubChem’s InChI) ensures structural integrity ().
How can computational methods be integrated into designing novel synthetic pathways?
Q. Advanced
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict feasible intermediates and transition states ().
- Condition optimization : Machine learning models analyze historical data to recommend solvent/catalyst combinations ().
- In silico validation : Tools like Gaussian or ORCA simulate NMR shifts for comparison with experimental data ().
What strategies resolve contradictions in bioactivity data between this compound and structural analogs?
Q. Advanced
| Compound | Structural Variation | Reported Bioactivity | Reference |
|---|---|---|---|
| Target compound | Morpholine-sulfonyl, thiazole | Antimicrobial (variable IC₅₀) | |
| N-[4-(3,4-diethoxyphenyl)-... | Diethoxyphenyl, oxadiazole | Anticancer (consistent activity) |
Q. Methodology :
- Dose-response assays : Standardize protocols (e.g., MIC for antimicrobial tests) to reduce variability ().
- SAR analysis : Compare substituent effects (e.g., ethylphenoxy vs. fluorophenyl) to identify bioactive motifs ().
What purification techniques are recommended post-synthesis?
Q. Basic
- Column chromatography : Silica gel with gradients of CH₂Cl₂/MeOH (8–10% MeOH) resolves polar byproducts ().
- Recrystallization : Ethyl acetate/hexane mixtures improve purity for crystalline intermediates ().
- HPLC : For final compounds requiring >95% purity ().
How to design a study investigating morpholine-sulfonyl substitution effects?
Q. Advanced
- Synthetic modifications : Replace morpholine with piperazine or thiomorpholine and compare yields/bioactivity ().
- Assay selection : Use kinase inhibition assays (if targeting signaling pathways) or bacterial growth assays (for antimicrobial studies) ().
- Data analysis : Multivariate regression identifies correlations between substituent electronegativity and activity ().
What methodologies analyze reaction intermediates during multi-step synthesis?
Q. Advanced
- TLC monitoring : Track reaction progress using UV-active spots (Rf values) ().
- LC-MS : Detect transient intermediates (e.g., sulfonamide precursors) in real-time ().
- Quenching studies : Isolate intermediates by rapid cooling and characterize via FT-IR ().
How to address discrepancies in synthetic yields across studies?
Advanced
Factors causing variability :
- Catalyst load : HATU (0.9–1.2 equiv) significantly impacts coupling efficiency ().
- Moisture sensitivity : Anhydrous conditions critical for sulfonylation steps ().
Resolution : - Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) ().
What in silico approaches predict pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration ().
- Molecular docking : AutoDock Vina screens binding affinities to targets like EGFR or DHFR ().
- MD simulations : GROMACS models compound stability in biological membranes ().
How to validate the compound’s stability under physiological conditions?
Q. Advanced
- pH stability tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC ().
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C ().
- Plasma stability assays : Measure half-life in human plasma using LC-MS ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
